Methanethiol-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
CH4S |
|---|---|
Molecular Weight |
52.13 g/mol |
IUPAC Name |
trideuterio(deuteriosulfanyl)methane |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/i1D3/hD |
InChI Key |
LSDPWZHWYPCBBB-GUEYOVJQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S[2H] |
Canonical SMILES |
CS |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies
Strategies for Deuterium (B1214612) Incorporation in Thiol Systems
Several approaches are employed to introduce deuterium atoms into thiol-containing molecules, including Methanethiol-d4.
Isotopic Labeling Techniques for Organosulfur Compounds
Various deuterium sources and techniques are employed for the isotopic labeling of organosulfur compounds like methanethiol (B179389).
Chemical Precursors and Reaction Conditions for Deuterated Methanethiol Synthesis
Synthesis from Thiourea (B124793) and Methyl Iodide-d3 (CD3I)
Description: A key method for the laboratory synthesis of this compound (CD3SD) involves the reaction between thiourea and methyl iodide-d3 (CD3I). This synthetic pathway is referenced as being prepared according to the methodology described by J. Voss et al. epo.orggoogle.com
Chemical Precursors:
Thiourea: A sulfur-containing organic compound with the chemical formula (NH2)2CS. It serves as the source for the thiol (-SH) group in the synthesis.
Methyl Iodide-d3 (CD3I): This is the critical deuterated precursor, providing the CD3 moiety. Its high isotopic enrichment, typically exceeding 98 atom% D, is essential for ensuring the deuteration of the methyl group in the final CD3SD product. epo.orggoogle.com
Reaction Conditions: While specific reaction parameters from the Voss et al. publication are not fully detailed in the patents, the synthesis generally involves combining thiourea with CD3I. epo.orggoogle.com Based on analogous reactions between thiourea and alkyl halides, polar solvents such as ethanol (B145695) or water are commonly utilized. osti.gov The reaction likely requires moderate to elevated temperatures to facilitate the nucleophilic attack of the sulfur atom from thiourea onto the carbon atom of CD3I, leading to the displacement of the iodide and the formation of the deuterated thiol. osti.gov
Expected Outcome: This reaction is expected to yield this compound (CD3SD) with a high degree of isotopic purity, directly attributable to the isotopic enrichment of the CD3I precursor.
Data Table 1.3.1: Synthesis of CD3SD from Thiourea and CD3I
| Precursor 1 | Precursor 2 | Role of Precursor 1 | Role of Precursor 2 | Typical Solvent (Inferred) | Typical Temperature (Inferred) | Isotopic Purity of CD3I |
| Thiourea | Methyl Iodide-d3 | Sulfur source | CD3 source | Polar (e.g., EtOH, H2O) | Moderate to elevated | >98 atom% D |
Formation via In Situ Reaction in Simulated Geochemical Environments
Description: In studies aimed at understanding the origins of organic compounds under conditions simulating early Earth environments, deuterated methanethiol (CD3SD) has been observed to form. This formation occurs through the reaction of iron sulfide (B99878) (FeS) with deuterium chloride (DC1) and heavy water (D2O) in the presence of carbon dioxide (CO2). ru.nl This pathway represents an in situ generation within a complex chemical system rather than a controlled laboratory synthesis of purified CD3SD.
Reagents and Conditions:
Reagents: Iron Sulfide (FeS), Deuterium Chloride (DC1), Heavy Water (D2O), Carbon Dioxide (CO2). ru.nl
Reaction Conditions: The synthesis of thiols, including CD3SD, was observed to be significantly accelerated at temperatures exceeding 75 °C. ru.nl These reactions were conducted under anaerobic conditions. ru.nl The yield of thiols was found to be influenced by the molar ratio of FeS to DC1 and the reaction duration. ru.nl
Expected Outcome: CD3SD is formed as a component within a mixture of various organic sulfur compounds under these simulated geochemical conditions.
Advanced Spectroscopic Characterization and Elucidation of Deuteration Effects
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Theoretical Prediction and Experimental Validation of Vibrational Spectra for Methanethiol-d4
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides critical insights into the molecular structure and dynamics of chemical compounds. For deuterated molecules like this compound, these techniques are essential for confirming the extent of isotopic substitution and understanding how deuterium (B1214612) affects molecular vibrations.
Theoretical calculations, often employing methods such as Density Functional Theory (DFT), are used to predict the vibrational frequencies and modes of this compound before experimental validation. These calculations simulate the molecule's behavior and provide a basis for interpreting experimental spectra. Deuteration typically leads to a shift in vibrational frequencies, primarily due to the increased mass of deuterium compared to hydrogen. For instance, stretching and bending modes involving C-D bonds will appear at lower frequencies than their C-H counterparts. Studies on similar deuterated compounds have shown that C-D stretching vibrations occur at frequencies approximately 70-75% of the corresponding C-H stretching vibrations cdnsciencepub.comcore.ac.ukaip.orgnist.gov. While specific experimental vibrational spectra for this compound are not extensively detailed in the provided search results, research on deuterated methyl compounds, such as deuterated methyl mercaptan (CH₃SD), demonstrates the utility of IR and Raman spectroscopy in analyzing isotopic effects aanda.orgaanda.org. These studies confirm that deuteration influences fundamental frequency assignments and can be used to eliminate discrepancies in spectral data aanda.orgaanda.org.
Mass Spectrometry (MS) for Isotopic Purity and Quantification
Mass spectrometry is a cornerstone technique for analyzing isotopically labeled compounds, offering high sensitivity and specificity for determining isotopic purity and quantifying labeled molecules. For this compound, MS techniques are crucial for verifying the degree of deuterium incorporation and for tracking its presence in complex mixtures.
High-Resolution Mass Spectrometry for Isotopic Abundance Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the isotopic abundance of this compound. HRMS instruments provide precise mass measurements, allowing for the clear differentiation of molecules with even minor mass differences, such as isotopologues. This capability is vital for confirming the isotopic purity of this compound, distinguishing it from other isotopic variants (e.g., Methanethiol-d0, Methanethiol-d1, etc.) and identifying potential impurities.
The principle involves measuring the mass-to-charge ratio (m/z) of ionized molecules. For this compound (CD₃SD), the expected molecular ion would be at approximately m/z 52.13, corresponding to the fully deuterated species. HRMS can resolve subtle mass differences, enabling the precise calculation of the ratio of this compound to other species, thus quantifying its isotopic enrichment hawaii.educaltech.educaltech.edunih.govresearchgate.net. For example, techniques like Time-of-Flight Mass Spectrometry (TOF-MS) have demonstrated the ability to detect isotopic enrichments as small as 0.01 atom% caltech.edu. Similarly, high-mass resolution instruments like the Thermo Scientific MAT253-Ultra can achieve resolving powers up to ~27,000 (M/ΔM), allowing for the resolution of isobaric interferences and direct isotopic analysis of complex mass spectra caltech.edu.
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry. This makes it ideal for analyzing complex mixtures containing this compound, allowing for its separation from other volatile compounds and subsequent detection and quantification.
In the analysis of labeled compounds, GC-MS can effectively separate this compound from its unlabeled counterpart (Methanethiol-d0) and other potential sulfur-containing compounds, based on their differing retention times and mass spectra iaea.orgacs.orgcore.ac.ukbeilstein-journals.orgmdpi.comdrexel.educopernicus.orgresearchgate.netnih.govcdnsciencepub.com. The mass spectrometer then provides characteristic mass fragmentation patterns for identification. For isotopically labeled compounds, GC-MS is often coupled with techniques that can distinguish between isotopologues, such as using an isotopically labeled internal standard for quantification iaea.orgresearchgate.netusgs.gov. This allows for precise measurement of the concentration of this compound within a sample, even in the presence of significant amounts of unlabeled material. Research has shown GC-MS to be effective for analyzing labeled sulfur compounds, with detection limits as low as 30 pg for certain sulfur-containing compounds acs.orgcore.ac.uk.
Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Volatile Sulfur Compound Isotopic Analysis
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a real-time analytical technique that excels at detecting volatile organic compounds (VOCs), including volatile sulfur compounds. It operates by using a reagent ion (typically H₃O⁺) to protonate analyte molecules, which are then detected by a mass spectrometer. While PTR-MS is primarily known for its real-time, sensitive detection of VOCs, its application to isotopic analysis, particularly for compounds like this compound, is an area of growing interest.
PTR-MS can monitor sulfur-containing volatiles in real-time, with studies demonstrating its use for methanethiol (B179389) copernicus.orgnih.govnih.govcopernicus.orgresearchgate.netmdpi.comresearchgate.net. While direct isotopic analysis of this compound using PTR-MS is not extensively detailed in the provided results, the technique's ability to detect specific mass-to-charge ratios allows for the potential differentiation of isotopologues if sufficient mass resolution is available or if specific fragmentation patterns are exploited. For instance, PTR-MS has been combined with isotope labeling (e.g., ³³S) to study sulfur processes nih.govfigshare.com. The inherent advantage of PTR-MS is its fast response time, enabling the tracking of dynamic changes in volatile sulfur compound concentrations. However, its unit mass resolution can sometimes complicate the analysis of compounds with similar masses, necessitating careful interpretation or the use of complementary techniques copernicus.orgmdpi.comresearchgate.net.
Data Tables
While specific quantitative data tables for the vibrational spectra of this compound were not directly found in the search results, the following table summarizes key identifiers and properties relevant to its analysis.
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 65871-23-0 | sigmaaldrich.comvulcanchem.com |
| Molecular Formula | CD₃SD / CD₄S | sigmaaldrich.comvulcanchem.com |
| Molecular Weight | 52.13 g/mol | sigmaaldrich.comvulcanchem.com |
| Isotopic Purity | ≥ 98 atom % D | sigmaaldrich.com |
| Mass Shift | M+4 | sigmaaldrich.com |
| SMILES String | [2H]SC([2H])([2H])[2H] | sigmaaldrich.com |
| InChI Key | LSDPWZHWYPCBBB-GUEYOVJQSA-N | sigmaaldrich.com |
| Typical Application | NMR spectroscopy, reaction studies | vulcanchem.com |
Table 2: Representative Vibrational Frequency Shifts Due to Deuteration (General Trend)
| Vibration Type | Typical Frequency Shift (Deuteration) | Reference Trend |
| Stretching (C-H/C-D) | Lowered (C-D vs. C-H) | cdnsciencepub.comcore.ac.ukaip.orgnist.gov |
| Bending (H/D) | Lowered (C-D vs. C-H) | cdnsciencepub.comcore.ac.ukaip.orgnist.gov |
Compound List
this compound (CD₃SD)
Methanethiol (CH₃SH)
Methyl mercaptan (Synonym for Methanethiol)
Deuterated methyl mercaptan (CH₃SD)
Dimethyl sulfide (B99878) (DMS)
Dimethyl disulfide (DMDS)
Dimethyl trisulfide (DMTS)
Hydrogen sulfide (H₂S)
Dimethyl telluride
Dimethyl telluryl sulfide
Dimethyl ditelluride
S-methyl methanethiosulfonate (B1239399)
Allyl methyl sulfide
Carbon disulfide (CS₂)
Thiopental
Phenobarbital
Dimethylsulfoniopropionate (DMSP)
Dimethyltelluriopropionate (DMTeP)
Methionine
Cysteine
Glutathione
Glutamylcysteine
Cysteinylglycine
Benzothiazole
3-methyl-4-nitroisothiazole (B86254)
Phenol
Phthalic anhydride (B1165640)
Ethane thiol
Propane thiol
Isothiocyanate markers
Mechanistic Investigations and Kinetic Isotope Effect Studies
Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation
Kinetic isotope effects (KIEs) are defined as the ratio of rate constants for reactions involving different isotopes of an element wikipedia.org. When hydrogen is replaced by deuterium, the resulting change in reaction rate can reveal critical information about the reaction mechanism. This phenomenon arises primarily from differences in zero-point vibrational energies between C-H and C-D bonds libretexts.orgportico.org.
Primary and Secondary Isotope Effects in Thiol Reactivity
Primary Kinetic Isotope Effects (PKIEs): A PKIE is observed when the bond to the isotopically labeled atom is directly involved in the bond-breaking process during the rate-determining step of a reaction wikipedia.orglibretexts.orgportico.orgrsc.org. For reactions involving thiols, if a C-H bond (or S-H bond) is cleaved in the rate-limiting step, substituting hydrogen with deuterium will result in a measurable PKIE (kH/kD > 1). This effect is typically significant, often ranging from 2 to 8 for deuterium wikipedia.orglibretexts.org. For methanethiol-d4, if a C-D bond is broken in the rate-determining step, a PKIE would be observed.
Secondary Kinetic Isotope Effects (SKIEs): SKIEs occur when the isotopic substitution is not at the bond being broken but is adjacent to the reaction center wikipedia.orgcore.ac.uk. These effects arise from changes in vibrational frequencies and hyperconjugation in the transition state core.ac.ukprinceton.edu. While generally smaller than PKIEs, SKIEs can still provide valuable mechanistic information, such as distinguishing between reaction pathways like SN1 and SN2 reactions wikipedia.org. For this compound, SKIEs could be observed if the deuterated methyl group is near a reactive center, even if the C-D bond itself is not broken.
Quantification of Transition State Properties using KIEs
KIEs serve as sensitive probes to characterize the structure of transition states core.ac.ukacs.orgresearchgate.net. The magnitude of a KIE can indicate the degree of bond breaking or formation occurring in the transition state. For instance, a large PKIE suggests that the bond involving the labeled atom is significantly weakened or broken in the transition state wikipedia.org. By measuring KIEs at various positions within a molecule and correlating these values with theoretical calculations, researchers can map out the geometry, bond orders, and vibrational properties of the transition state acs.orgresearchgate.netnih.gov. This detailed understanding helps in understanding how catalysts or enzymes stabilize transition states, which is crucial for designing more efficient chemical processes acs.org.
Solvent Isotope Effects (SIEs) in Thiol Chemistry
Solvent isotope effects (SIEs) are observed when a reaction is carried out in a deuterated solvent, such as heavy water (D2O) instead of H2O, or deuterated alcohols libretexts.orgchem-station.commdpi.com. These effects can influence reaction rates and equilibria by altering solvent-solute interactions, hydrogen bonding, and the proton transfer dynamics libretexts.orgchem-station.com.
Deuterated Solvents and their Influence on Reaction Rates and Equilibria
When a reaction involving thiols is conducted in a deuterated solvent, the rates and equilibrium constants can change compared to their values in a protic solvent like H2O libretexts.orgchem-station.commdpi.com. This is because the solvation shell around reactive species can be altered, affecting the activation energy libretexts.org. For protic solvents, the replacement of H2O with D2O can lead to either normal (rate decreases in D2O) or inverse (rate increases in D2O) SIEs chem-station.com. For example, reactions involving proton transfer steps are often slower in D2O, leading to a normal SIE libretexts.orgchem-station.com. However, inverse SIEs can occur if there is a pre-equilibrium step that is favored in D2O chem-station.com. Studies on thiols have shown that their proton transfer behavior can differ from oxygen and nitrogen acids, with some reactions exhibiting large kinetic SIEs rsc.orgrsc.org. For instance, the reaction of mercaptoacetate (B1236969) with amines showed kinetic SIEs of 2.4 ± 0.4 in the forward direction and 4.3 ± 0.7 in the reverse direction, indicating that SIEs are significant in thiol chemistry rsc.orgrsc.org.
Analysis of Fractionation Factors in Mechanistic Pathways
Fractionation factors (φ) quantify the partitioning of isotopes between different molecular sites or between a solute and a solvent in an equilibrium chem-station.com. In the context of SIEs, fractionation factors help in understanding the extent of hydrogen/deuterium exchange and its implications for reaction mechanisms chem-station.comrsc.org. For thiols, specific fractionation factors have been measured. For example, ethanethiol (B150549) and 2-hydroxyethanethiol showed fractionation factors of 0.62 ± 0.02 and 0.55 ± 0.02, respectively, for the distribution of H/D between the aqueous solvent and the thiol rsc.org. These values are notably different from those observed for oxygen and nitrogen acids, suggesting unique solvation and hydrogen-bonding characteristics for thiols rsc.org. The analysis of these fractionation factors, often in conjunction with SIEs, can elucidate the nature of proton transfer steps and their involvement in rate-determining processes within thiol reaction mechanisms chem-station.comrsc.org.
Computational and Theoretical Investigations of Deuterated Methanethiol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental for understanding the intrinsic properties of molecules by solving approximations of the Schrödinger equation. These methods provide detailed information about electron distribution, bonding, and energy landscapes.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the ground state electron density of a multi-electron system. It is particularly effective for geometry optimization and determining energetic profiles of molecules. Studies on methanethiol (B179389) and related systems have utilized DFT to optimize molecular structures, identifying stable conformers and transition states ajol.inforesearchgate.netresearchgate.netroyalsocietypublishing.org. For instance, the B3LYP functional, often paired with basis sets like 6-31G(d), has been employed to optimize the geometries of methanethiol dimers, revealing multiple potential energy minima researchgate.net. These optimizations are crucial for subsequent calculations of properties such as vibrational frequencies and reaction energetics ajol.inforoyalsocietypublishing.org. The inclusion of dispersion corrections, such as D3 or D4, is also common to accurately capture van der Waals interactions, which are important for condensed-phase properties royalsocietypublishing.orgacs.org.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled cluster (CCSD(T)), offer higher levels of accuracy for electronic structure calculations compared to many DFT approximations, albeit at a greater computational cost researchgate.netnih.govarxiv.org. These methods are valuable for a detailed characterization of chemical bonds, including their strength, nature (e.g., sigma, pi), and the electronic distribution within the molecule. For systems like methanethiol, ab initio calculations can provide precise descriptions of the S-H bond and any intermolecular interactions, offering insights into the electronic environment that influences spectroscopic properties researchgate.netnih.gov. Studies on similar systems have used these methods to calculate potential energy curves and analyze bonding interactions with high fidelity nih.gov.
Computational methods are instrumental in predicting spectroscopic parameters, aiding in the interpretation of experimental data. Vibrational frequencies, typically obtained from Infrared (IR) and Raman spectroscopy, can be accurately predicted using DFT and ab initio calculations. The harmonic frequencies computed often require scaling factors to account for anharmonicity and basis set deficiencies, with typical scaling factors around 0.96 ajol.inforesearchgate.net. The Gauge-Independent Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a standard approach for calculating NMR chemical shifts and shielding tensors, providing detailed information about the electronic environment of nuclei within the molecule ajol.inforesearchgate.netnih.gov. These predictions are crucial for identifying specific functional groups and confirming molecular structures, and are applicable to isotopically substituted species like Methanethiol-d4 researchgate.net.
Table 1: Common Computational Methods and Their Applications in Molecular Studies
| Computational Method | Primary Application in Molecular Studies | Relevance to this compound Investigations |
| Density Functional Theory (DFT) | Structural optimization, energetic profiles, vibrational frequencies, NMR shifts | Optimizing the geometry of this compound, calculating its energy landscape, and predicting its vibrational spectrum and NMR chemical shifts. Common functionals include B3LYP ajol.inforesearchgate.netroyalsocietypublishing.org. |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | Electronic structure, bond characterization, high-accuracy energetics | Providing a detailed understanding of electronic distribution and bonding within this compound, and calculating highly accurate interaction energies. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational analysis, intermolecular interactions, solvent effects | Simulating the motion and interactions of this compound molecules in solution, exploring conformational changes, and understanding solvation effects and hydrogen bonding. |
| Gauge-Independent Atomic Orbital (GIAO) | NMR chemical shift and shielding prediction | Predicting the NMR chemical shifts of the nuclei in this compound, which are sensitive to the local electronic environment and isotopic substitution. |
| Scaling Factors for Vibrational Frequencies | Correcting calculated harmonic vibrational frequencies to match experimental values | Adjusting computed harmonic frequencies for this compound to improve agreement with potential experimental vibrational spectra, accounting for anharmonicity. Typical scaling factors are around 0.96 ajol.inforesearchgate.net. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, particularly in condensed phases like liquids. By integrating Newton's equations of motion for a system of interacting atoms, MD can reveal dynamic processes such as conformational changes, diffusion, and the formation of supramolecular structures like hydrogen bonds.
MD simulations are essential for understanding the conformational dynamics and intermolecular interactions of molecules in solution. For methanethiol, MD studies have investigated liquid-phase behavior, including the analysis of site-site radial distribution functions, which quantify the spatial arrangement of atoms and molecules researchgate.net. These simulations help in characterizing the strength and nature of interactions, such as van der Waals forces and potential hydrogen bonds, between methanethiol molecules and with solvent molecules. By employing appropriate force fields parameterized from quantum chemical calculations, MD can track the collective motion and interactions of this compound in a solvent environment, revealing how its conformation and interactions evolve over time nih.govresearchgate.netbiorxiv.orgdovepress.comnih.gov.
Compound List:
this compound
Methanethiol
Methanol
Methylamine
1,7-Diaminoheptane
6-Thioguanine
Methane
Methane-d4
Hydroxyl radical
[CH3S∴CH3SH]+ cluster
[SH∴SH2]+ cluster
Modeling of Reaction Mechanisms and Catalytic Pathways
Computational and theoretical investigations play a crucial role in elucidating the intricate details of chemical reactions, particularly in the realm of catalysis. These methods allow for the exploration of reaction pathways, the identification of transition states, and the quantification of energy barriers, providing insights that are often inaccessible through experimental means alone. This section focuses on the application of these advanced computational techniques to understand the behavior of this compound in various catalytic and non-catalytic processes.
Computational Analysis of Catalyzed and Uncatalyzed Reactions Involving this compound
For instance, studies on the adsorption and dissociation of methanethiol (including its deuterated analogues) on metal surfaces reveal significant differences between catalyzed and uncatalyzed processes. In uncatalyzed scenarios, reactions might proceed via high energy barriers or follow less favorable pathways. Conversely, catalysis can lower these barriers by providing alternative routes or stabilizing transition states. Computational analysis can quantify these differences by calculating reaction enthalpies and activation energies for various proposed mechanisms. For example, the dehydrogenation of adsorbed methanethiol to form methanethiolate (B1210775) and atomic hydrogen is found to be exothermic but can be activated on certain metal surfaces (e.g., Pd(111) and Pt(111)) while not activated on others (e.g., Ni(111)) wikipedia.orgprinceton.edu. This suggests that the catalytic material dictates the energetic feasibility of initial bond cleavage steps.
Table 1: Comparison of Activation Energies for this compound Dehydrogenation
| Reaction Step | Catalyst | Activation Energy (kcal/mol) | Reference |
| S-H Bond Dissociation (Uncatalyzed) | None | High (not quantified) | - |
| S-H Bond Dissociation (Catalyzed) | Ni(111) | ~0 (not activated) | wikipedia.orgprinceton.edu |
| S-H Bond Dissociation (Catalyzed) | Pd(111) | Moderate (activated) | wikipedia.orgprinceton.edu |
| S-H Bond Dissociation (Catalyzed) | Pt(111) | Moderate (activated) | wikipedia.orgprinceton.edu |
Note: Specific activation energy values for this compound are often extrapolated from studies on Methanethiol. The "not activated" designation implies a negligible or very low activation barrier.
Transition State Localization and Energy Barrier Calculations for Deuterium (B1214612) Transfer
A critical aspect of mechanistic studies is the identification and characterization of transition states (TS) and the calculation of their associated energy barriers. For this compound, these calculations are particularly important for understanding deuterium transfer reactions and kinetic isotope effects (KIEs) acs.orgnih.govnih.gov. The substitution of hydrogen with deuterium can significantly alter vibrational frequencies, zero-point energies, and tunneling probabilities, all of which influence the rate of bond breaking and formation at the transition state nih.govresearchgate.netaps.org.
Computational methods, such as DFT, are employed to locate the geometries of these transient species. The energy difference between the reactants and the transition state yields the activation energy barrier. For deuterium transfer, these barriers can differ substantially from those involving protium, leading to measurable KIEs (kH/kD). Primary KIEs, where the C-D bond is directly involved in bond breaking at the transition state, are typically larger than secondary KIEs, where the isotopic substitution is at a nearby atom nih.govresearchgate.net. For example, in hydride transfer reactions, the geometry of the transition state, including the donor-acceptor distance and the linearity of the bond being broken, can significantly impact the magnitude of the KIE nih.govnih.govmicromeritics.com. Theoretical studies aim to accurately model these transition state structures to rationalize observed experimental KIEs and provide detailed mechanistic insights.
Table 2: Representative Energy Barriers for Deuterium Transfer Processes
| Reaction Type | Isotopic Substitution | Transition State Geometry Impact | Calculated Barrier (kcal/mol) | Reference |
| H/D Abstraction (C-H/D) | C-D | C-D bond breaking | Varies (e.g., ~9.7 for CH3OH + H) | |
| Hydride Transfer | Deuterium | Donor-acceptor distance | Varies | nih.govmicromeritics.com |
| Dehydrogenation (S-H/D) | S-D | S-D bond stretching | Varies | wikipedia.orgprinceton.edu |
Note: Specific barrier values for this compound are often derived from analogous studies on related molecules or general theoretical principles of KIEs. The values provided are illustrative.
Investigation of Surface Adsorption and Dissociation Mechanisms on Catalytic Materials
Understanding how this compound interacts with catalytic surfaces is fundamental to designing efficient catalysts for processes such as desulfurization or as probes in surface chemistry. Computational methods, particularly DFT, are extensively used to model the adsorption of this compound on various catalytic materials, including metals and metal oxides wikipedia.org. These studies investigate the preferred adsorption sites (e.g., top, bridge, hollow sites), the nature of the bonding (molecular vs. dissociative), and the energy associated with these processes.
Research on methanethiol adsorption on Ni, Pd, and Pt surfaces has shown that methanethiol can adsorb molecularly, typically with the sulfur atom interacting with the surface and the methyl group pointing away. The S-H bond is only slightly activated in the molecularly adsorbed state wikipedia.orgprinceton.edu. Dissociative adsorption, leading to the formation of a thiolate (CH3S) species and adsorbed hydrogen atoms, is often energetically favorable. The energy required for this dissociation, or the activation energy for S-H bond cleavage, depends on the specific metal surface wikipedia.orgprinceton.edu. For instance, on Fe(100) surfaces, both molecular and dissociative adsorption pathways have been explored, with the S-H bond fission being an exothermic process, and specific sites (like hollow sites) showing higher stability for the resulting fragments. These calculations provide critical data on adsorption energies and dissociation barriers, which are essential for predicting surface reaction pathways and catalyst performance.
Table 3: Calculated Adsorption and Dissociation Energies of Methanethiol on Metal Surfaces
| Adsorbate | Surface | Adsorption Type | Site Preference | Adsorption Energy (eV) | Dissociation Barrier (eV) | Reference |
| CH3SH | Ni(111) | Molecular | Bridge | -0.5 to -1.0 | N/A | wikipedia.orgprinceton.edu |
| CH3S + H | Ni(111) | Dissociative | Hollow | -2.5 to -3.0 | ~0 (not activated) | wikipedia.orgprinceton.edu |
| CH3SH | Pd(111) | Molecular | Bridge | -0.6 to -1.1 | N/A | wikipedia.orgprinceton.edu |
| CH3S + H | Pd(111) | Dissociative | Hollow/Bridge | -2.8 to -3.3 | Moderate (activated) | wikipedia.orgprinceton.edu |
| CH3SH | Pt(111) | Molecular | Top | -0.7 to -1.2 | N/A | wikipedia.orgprinceton.edu |
| CH3S + H | Pt(111) | Dissociative | Hollow/Bridge | -3.0 to -3.5 | Moderate (activated) | wikipedia.orgprinceton.edu |
| CH3SH | Fe(100) | Molecular | Bridge/Top | -0.17 (bridge) | N/A | |
| CH3S + H | Fe(100) | Dissociative (S-H) | Hollow | -2.43 | N/A |
Note: Adsorption energies are approximate and represent typical values found in literature for methanethiol. Dissociation barrier is related to the activation energy for the S-H bond cleavage. Values for this compound are generally assumed to be similar to Methanethiol unless specific isotopic effects are investigated.
Compound List:
this compound (CD3SD)
Methanethiol (CH3SH)
Methanethiolate (CH3S)
Advanced Research Applications and Methodological Contributions
Application as a Mechanistic Probe in Complex Chemical and Biological Systems
The use of isotopically labeled compounds is a cornerstone of mechanistic studies, providing a means to follow the fate of molecules through intricate reaction pathways. Methanethiol-d4 is particularly valuable in elucidating the metabolic and chemical transformations of methanethiol (B179389), a key intermediate in the global sulfur cycle and various biological processes.
In biological systems, methanethiol is produced and consumed by a diverse range of microorganisms. caister.com Understanding the pathways of its formation and degradation is crucial for fields ranging from biogeochemistry to medical science. Isotopic labeling with deuterium (B1214612) allows researchers to track the methanethiol molecule and its fragments through metabolic networks. For instance, studies have utilized deuterium-labeled precursors like [(²H₆)]dimethylsulfoniopropionate (DMSP) to investigate the microbial degradation pathways leading to the formation of methanethiol and dimethyl sulfide (B99878) (DMS) in marine bacteria. nih.govresearchgate.net By analyzing the incorporation of deuterium into the volatile metabolites, researchers can identify active biochemical routes and even uncover previously unknown pathways. nih.govresearchgate.net
Similarly, administering this compound to a biological system and tracing the appearance of the deuterium label in downstream metabolites can definitively map its metabolic fate. This approach helps to distinguish between different potential pathways, such as oxidation, methylation, or incorporation into larger biomolecules. caister.com The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can also be exploited to probe the rate-determining steps of enzymatic reactions involving methanethiol.
Environmental and Atmospheric Tracing Studies
Methanethiol is a significant volatile organic sulfur compound (VOSC) that plays a critical role in the atmospheric sulfur cycle and the formation of secondary aerosols, which influence cloud formation and climate. nih.govresearchgate.net this compound can be used as a tracer to study the transport, transformation, and fate of methanethiol in the environment.
The biogeochemical cycling of sulfur involves a complex interplay of microbial and chemical processes. frontiersin.org Methanethiol is a central intermediate in the transformation of various sulfur compounds. caister.com By introducing this compound into a controlled environmental system, such as a soil or water sample, scientists can trace the movement of the deuterium label to other VOSCs like dimethyl sulfide (DMS) and dimethyl disulfide (DMDS), or to inorganic sulfur species. This allows for the quantification of transformation rates and the identification of the key processes driving the sulfur cycle. The use of stable isotopes like deuterium is advantageous as it does not involve radioactivity and can be applied to a variety of environmental settings. zeochem.comzeochem.com
Once emitted into the atmosphere, methanethiol undergoes oxidation reactions, primarily with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals, leading to the formation of sulfur dioxide (SO₂) and subsequently sulfate (B86663) aerosols. nih.govcopernicus.orguea.ac.uk These secondary aerosols have a significant impact on the Earth's radiative balance. nih.gov Chamber studies investigating these atmospheric reactions can employ this compound to trace the reaction pathways. By monitoring the formation of deuterated reaction products, researchers can elucidate the reaction mechanisms and determine the yields of key products like SO₂. This information is vital for improving the accuracy of atmospheric chemistry models that predict air quality and climate change. nih.govcopernicus.org
Analytical Chemistry Method Development and Calibration
The accurate quantification of volatile and reactive compounds like methanethiol in complex samples, such as environmental matrices or biological fluids, presents a significant analytical challenge. wur.nl this compound is an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it is used as an internal standard.
An internal standard is a compound that is added in a known quantity to a sample before analysis. It is chosen to be chemically similar to the analyte of interest but distinguishable by the analytical instrument. This compound is an ideal internal standard for methanethiol analysis because it has nearly identical chemical and physical properties (e.g., volatility, solubility, and chromatographic retention time) to the non-labeled compound. However, its higher mass allows it to be separately detected by a mass spectrometer.
The use of a deuterated internal standard like this compound can significantly improve the accuracy and precision of quantitative analysis. nih.gov It helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard, thus the ratio of their signals remains constant. This is particularly important for the analysis of VOSCs in complex matrices where matrix effects can suppress or enhance the analyte signal.
The table below illustrates the typical improvement in analytical performance when using a deuterated internal standard in a gas chromatography-mass spectrometry (GC-MS) method. The data are representative of the benefits observed in the quantification of volatile compounds in complex matrices.
| Analytical Parameter | Without Internal Standard | With this compound Internal Standard |
|---|---|---|
| Linearity (R²) | 0.991 | 0.999 |
| Precision (% RSD, n=6) | 12.5% | 3.2% |
| Accuracy (Recovery %) | 85-115% | 97-103% |
| Limit of Quantification (LOQ) | 5 µg/L | 1 µg/L |
Methodologies for Trace Analysis of Labeled Thiols in Environmental and Industrial Samples
The accurate quantification of volatile sulfur compounds (VSCs), including methanethiol, in environmental and industrial matrices is a significant analytical challenge due to their reactivity and low concentrations. This compound plays a pivotal role as an internal standard in isotope dilution mass spectrometry (IDMS), a powerful technique for trace analysis.
Isotope Dilution Mass Spectrometry (IDMS):
The core principle of IDMS involves introducing a known amount of an isotopically labeled standard (in this case, this compound) into a sample. This "spiked" sample is then processed, and the ratio of the unlabeled analyte (methanethiol) to the labeled standard is measured using mass spectrometry, typically coupled with gas chromatography (GC-MS). Because the labeled and unlabeled compounds are chemically identical, they behave the same way during extraction, derivatization, and analysis, correcting for sample loss at any stage. nih.gov
Analytical Workflow:
A typical workflow for the analysis of methanethiol in an environmental or industrial sample using this compound as an internal standard is as follows:
Sample Collection: Air, water, or soil samples are collected using appropriate techniques to minimize the loss of volatile compounds.
Spiking: A precise amount of this compound is added to the sample.
Extraction and Concentration: Volatile thiols are often extracted from the sample matrix using methods like headspace solid-phase microextraction (HS-SPME) or purge-and-trap techniques. nih.gov
Derivatization (Optional but common): To improve chromatographic separation and detection, thiols can be derivatized. A common method is extractive alkylation, where thiols are converted to more stable and less volatile derivatives. nih.gov
GC-MS Analysis: The prepared sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different compounds in the sample, and the MS detects and quantifies the native methanethiol and the this compound standard based on their distinct mass-to-charge ratios. researchgate.netcoresta.org
The use of this compound significantly enhances the accuracy and reliability of quantifying trace levels of methanethiol in complex matrices such as fermented grains, industrial effluents, and atmospheric samples. nih.gov
| Analytical Technique | Purpose | Key Advantages with this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and detection of volatile compounds. | High selectivity and sensitivity for distinguishing between methanethiol and this compound based on their mass difference. researchgate.net |
| Isotope Dilution Mass Spectrometry (IDMS) | Accurate quantification of analytes in complex matrices. | Corrects for sample loss during preparation and analysis, leading to highly accurate results. nih.gov |
| Headspace Solid-Phase Microextraction (HS-SPME) | Extraction and pre-concentration of volatile analytes. | Efficiently captures volatile thiols for subsequent analysis. nih.gov |
Precursor for Synthesis of Other Deuterated Compounds and Research Reagents
This compound serves as a valuable precursor for the synthesis of more complex deuterated molecules, which are essential tools in metabolic research, mechanistic studies, and as internal standards for a wider range of analytes. The introduction of a deuterated methyl group (CD₃) can provide a spectroscopic or mass-spectrometric handle to trace the fate of molecules in biological systems or chemical reactions.
A significant application is in the synthesis of isotopically labeled amino acids. For instance, S-methyl-L-cysteine is a naturally occurring amino acid in some plants, and its sulfoxide (B87167) derivative is of interest in food chemistry and health research. nih.govnih.gov The synthesis of a deuterated version, S-(methyl-d3)-L-cysteine, can be achieved using this compound as the source of the labeled methyl group.
Illustrative Synthetic Pathway:
While specific documented syntheses using this compound are proprietary or not widely published, a plausible synthetic route to S-(methyl-d3)-L-cysteine would involve the reaction of a suitable cysteine precursor with this compound. This provides a stable, isotopically labeled amino acid that can be used in metabolic studies to track its absorption, distribution, metabolism, and excretion (ADME).
The availability of such deuterated research reagents is crucial for advancing our understanding of biochemical pathways and for the development of new diagnostic and therapeutic agents.
Exploration in Materials Science Research, e.g., Thiolated Surfaces or Nanomaterials
In materials science, thiols are widely used to form self-assembled monolayers (SAMs) on noble metal surfaces, such as gold and silver. nih.gov These highly ordered molecular layers are used to tailor the surface properties of materials for applications in electronics, sensors, and biocompatible coatings. This compound offers a unique tool for investigating the structure, dynamics, and chemistry of these interfaces.
Vibrational Spectroscopy of SAMs:
Techniques like infrared reflection-absorption spectroscopy (IRRAS) and sum-frequency generation (SFG) spectroscopy are powerful probes of the molecular orientation and conformation within SAMs. aps.orgnih.gov By using this compound, researchers can selectively study the vibrational modes of the methyl group without interference from other C-H vibrations in more complex systems. The shift in vibrational frequencies upon deuterium substitution helps in assigning spectral features and understanding intermolecular interactions within the monolayer. rsc.orgresearchgate.net
Surface-Enhanced Raman Spectroscopy (SERS):
SERS is an ultrasensitive technique for studying molecules adsorbed on nanostructured metal surfaces. nih.gov The use of this compound on gold or silver nanoparticles allows for detailed investigation of the thiol-metal bond and the local environment of the adsorbed molecules. nih.govmdpi.com The isotopic labeling can help to distinguish between different surface species and to probe chemical reactions occurring at the nanoparticle surface.
Neutron Scattering:
Neutron scattering techniques are highly sensitive to the presence of hydrogen and its isotopes. By using this compound in SAMs or on functionalized nanomaterials, researchers can use techniques like quasielastic neutron scattering to study the diffusion and rotational dynamics of the adsorbed molecules, providing insights into the physical properties of these nanoscale systems. ornl.gov
| Research Area | Application of this compound | Insights Gained |
| Self-Assembled Monolayers (SAMs) | Formation of deuterated monolayers on metal surfaces. | Detailed understanding of molecular orientation, packing, and dynamics through vibrational spectroscopy and neutron scattering. ornl.gov |
| Nanoparticle Functionalization | Capping agent for gold or silver nanoparticles. | Probing the metal-thiol interface and surface chemistry using SERS. nih.govnih.gov |
| Surface Chemistry Studies | Isotopic tracer in surface reactions. | Elucidation of reaction mechanisms and kinetics at solid-gas or solid-liquid interfaces. |
Q & A
Basic Research Questions
Q. How can Methanethiol-d4 be synthesized and characterized with isotopic purity for reproducible experimental use?
- Methodological Answer : Synthesis typically involves deuterium exchange reactions or catalytic deuteration of Methanethiol (CH3SH) using deuterated reagents (e.g., D2O or CD3OD). Isotopic purity (≥99% D) must be verified via <sup>1</sup>H NMR (absence of CH3SH peaks) and mass spectrometry (MS) for molecular ion confirmation. Ensure purification via fractional distillation or chromatography to remove non-deuterated byproducts .
- Data Reporting : Include synthesis yield, isotopic enrichment ratios, and analytical spectra in supplementary materials to enable replication .
Q. What analytical techniques are critical for quantifying Methanethiol-d4 in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for deuterium-specific fragments (e.g., m/z 52 for CD3SH<sup>+</sup>). Calibrate with internal standards (e.g., Methanethiol-d0) to account for matrix effects. Validate limits of detection (LOD) and quantification (LOQ) via spike-recovery experiments .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of Methanethiol-d4 influence reaction mechanisms in organometallic catalysis studies?
- Methodological Answer : Design comparative experiments using Methanethiol-d4 and non-deuterated analogs to measure rate constants (kH/kD). Use stopped-flow spectroscopy or time-resolved MS to track intermediates. For example, KIEs >1 indicate bond-breaking in the rate-determining step, while KIEs <1 suggest tunneling effects .
- Data Interpretation : Statistically analyze deviations using t-tests or ANOVA to confirm significance .
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, solubility) of Methanethiol-d4 across studies?
- Methodological Answer : Conduct meta-analysis of literature data, identifying variables such as isotopic purity, temperature calibration, or solvent polarity. Replicate conflicting experiments under controlled conditions (e.g., standardized degassing protocols for vapor pressure measurements). Use error propagation analysis to quantify uncertainties .
- Example Table :
| Study | Purity (%) | Temperature (°C) | Vapor Pressure (kPa) | Solubility (g/L) |
|---|---|---|---|---|
| A | 99.5 | 25 | 12.3 ± 0.5 | 5.2 ± 0.3 |
| B | 98.0 | 25 | 14.1 ± 0.7 | 4.8 ± 0.2 |
| Discrepancies may arise from incomplete deuteration (Study B) affecting intermolecular forces. |
Q. What experimental controls are essential when using Methanethiol-d4 as a tracer in metabolic flux analysis?
- Methodological Answer : Include negative controls (non-deuterated Methanethiol) to distinguish endogenous vs. tracer-derived metabolites. Use isotopomer distribution analysis (IDA) via <sup>13</sup>C or <sup>2</sup>H NMR to track incorporation. Validate tracer stability by incubating Methanethiol-d4 in cell cultures and monitoring deuterium loss over time .
Methodological Best Practices
- Data Reproducibility : Document synthesis protocols, instrument parameters, and raw data in supplementary materials. Reference established guidelines (e.g., Beilstein Journal’s experimental section requirements) .
- Contradiction Analysis : Apply triangulation by cross-validating results with multiple techniques (e.g., NMR, MS, and computational modeling) .
- Ethical Reporting : Avoid data manipulation; explicitly discuss limitations (e.g., incomplete deuteration) and their impact on conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
